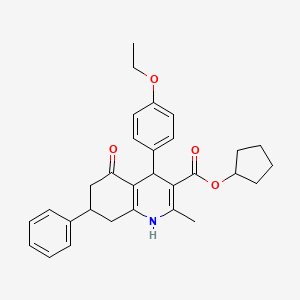![molecular formula C14H13N5O5 B4982123 2-[1,3-bis(3-nitrophenyl)-2-triazen-1-yl]ethanol](/img/structure/B4982123.png)
2-[1,3-bis(3-nitrophenyl)-2-triazen-1-yl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1,3-bis(3-nitrophenyl)-2-triazen-1-yl]ethanol, also known as BNTA, is a chemical compound that has been widely used in scientific research for its unique properties. BNTA is a triazene-based compound that has been synthesized through various methods and has shown to have potential applications in the field of medicine and biochemistry.
Mechanism of Action
The mechanism of action of 2-[1,3-bis(3-nitrophenyl)-2-triazen-1-yl]ethanol is not fully understood, but it is believed to be related to its ability to generate reactive nitrogen species (RNS) and reactive oxygen species (ROS). This compound has been shown to induce apoptosis in cancer cells by activating caspase-dependent and caspase-independent pathways. This compound has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to induce DNA damage and repair mechanisms, as well as to inhibit the activity of certain enzymes. This compound has also been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[1,3-bis(3-nitrophenyl)-2-triazen-1-yl]ethanol in lab experiments is its unique properties, which make it a valuable tool in the study of various biological processes. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of 2-[1,3-bis(3-nitrophenyl)-2-triazen-1-yl]ethanol. One direction is the development of new synthesis methods that can produce this compound in larger quantities and with higher purity. Another direction is the study of this compound's potential applications in the field of medicine, including its use as an anticancer agent. Additionally, the study of this compound's mechanism of action and its effects on various biological processes is an area that requires further research.
Conclusion:
In conclusion, this compound is a triazene-based compound that has shown potential applications in the field of medicine and biochemistry. This compound has been synthesized through various methods and has been widely used in scientific research. This compound's mechanism of action is not fully understood, but it has been shown to have anti-tumor properties and to induce DNA damage and repair mechanisms. This compound has various advantages and limitations for lab experiments, and there are several future directions for its study.
Synthesis Methods
2-[1,3-bis(3-nitrophenyl)-2-triazen-1-yl]ethanol can be synthesized through various methods, including the reaction of 3-nitrophenylhydrazine with ethyl acetoacetate to form 1,3-bis(3-nitrophenyl)-2-propen-1-one. The propenone can then be reacted with hydrazine hydrate to form 1,3-bis(3-nitrophenyl)-2-triazen-1-ol, which can be further converted to this compound by reacting with ethanol.
Scientific Research Applications
2-[1,3-bis(3-nitrophenyl)-2-triazen-1-yl]ethanol has been widely used in scientific research for its potential applications in the field of medicine and biochemistry. This compound has been shown to have anti-tumor properties and has been used in various cancer studies. This compound has also been used in the study of DNA damage and repair mechanisms, as well as in the study of protein structure and function.
Properties
IUPAC Name |
2-(3-nitro-N-[(3-nitrophenyl)diazenyl]anilino)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O5/c20-8-7-17(12-4-2-6-14(10-12)19(23)24)16-15-11-3-1-5-13(9-11)18(21)22/h1-6,9-10,20H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVOPJDWEKZVJSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N=NN(CCO)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-3-(5-bromo-2-methoxyphenyl)acrylamide](/img/structure/B4982047.png)
![2-[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxo-1-phenylethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4982054.png)
![N-[(2R)-3,4-dihydro-2H-chromen-2-ylmethyl]-4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}butanamide](/img/structure/B4982062.png)
![N'-[hydroxy(4-methylphenyl)2-thienylacetyl]-N-phenylbenzohydrazide](/img/structure/B4982070.png)
![1-bicyclo[2.2.1]hept-2-yl-4-(4-phenylcyclohexyl)piperazine](/img/structure/B4982079.png)
![2-{[4-(4-chlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B4982092.png)
![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B4982098.png)
![N-(3-fluorophenyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4982100.png)
![5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4982108.png)
![1-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B4982114.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-methylglycinamide](/img/structure/B4982132.png)

